

Application Note & Protocol: Generation and Fertility Assessment of a DAZ2 Knockout Mouse Model

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Compound of Interest		
Compound Name:	DAz-2	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: The Deleted in Azoospermia (DAZ) gene family, particularly DAZ2, encodes RNA-binding proteins essential for spermatogenesis.[1][2][3] Deletions in the Y-chromosome region containing DAZ genes are a significant genetic cause of male infertility, often leading to azoospermia or severe oligozoospermia.[4][5] To investigate the specific role of DAZ2 in germ cell development and identify potential therapeutic targets for male infertility, a knockout (KO) mouse model is an invaluable tool.[6] This document provides detailed protocols for the generation of a DAZ2 KO mouse model using CRISPR-Cas9 technology and a comprehensive pipeline for the subsequent characterization of its fertility phenotype.

Part 1: Generation of DAZ2 Knockout Mice via CRISPR/Cas9

The creation of a DAZ2 knockout mouse model is most efficiently achieved using the CRISPR-Cas9 system, which allows for precise and rapid gene editing directly in zygotes.[7][8][9] The general workflow involves designing guide RNAs (gRNAs) that target a critical exon of the DAZ2 gene, delivering the Cas9 nuclease and gRNAs into fertilized mouse eggs, and implanting these embryos into pseudopregnant females.[10]



Experimental Workflow: DAZ2 Knockout Mouse Generation





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Caption: Workflow for generating DAZ2 knockout mice using CRISPR-Cas9.

Protocol 1: CRISPR/Cas9-Mediated Generation of DAZ2 KO Mice

This protocol outlines the key steps for generating knockout mice.[7][10][11]

- sgRNA Design and Synthesis:
 - Identify a critical exon in the mouse Daz2 gene (Ortholog: Dazl may be targeted if a specific Daz2 paralog is not present or well-defined in the mouse genome). Design two or more sgRNAs targeting the 5' region of the exon to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.
 - Use bioinformatics tools to minimize off-target effects.
 - Synthesize sgRNAs using a commercially available in vitro transcription kit. Purify the resulting sgRNA.
- Preparation of Injection Mix:
 - Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).
 - $\circ~$ Dilute Cas9 mRNA to a final concentration of 100 ng/µL and each sgRNA to 50 ng/µL in the injection buffer.
 - Mix and centrifuge to remove any precipitates before microinjection.
- Zygote Collection and Microinjection:
 - Induce superovulation in female mice (e.g., C57BL/6 strain) via intraperitoneal injections of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.
 - Mate superovulated females with stud males.



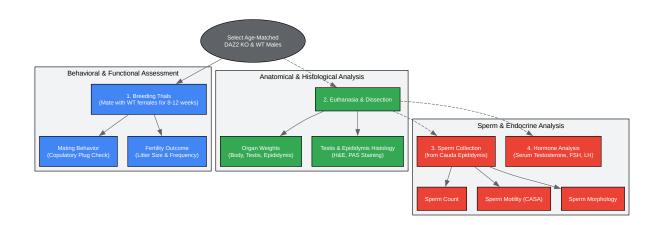
- Collect fertilized zygotes from the oviducts of plugged females.
- Perform pronuclear microinjection of the Cas9 mRNA/sgRNA mix into the collected zygotes.
- Embryo Transfer and Generation of Founder Mice:
 - Culture the microinjected embryos in M16 medium overnight to the 2-cell stage.
 - Transfer the viable 2-cell embryos into the oviducts of pseudopregnant recipient female mice.
 - Allow pregnancies to proceed to term.
- Genotyping of Founder (F0) Mice:
 - At 2-3 weeks of age, collect tail biopsies from the resulting pups.
 - Extract genomic DNA.
 - Perform PCR amplification of the targeted Daz2 locus.
 - Use Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify pups carrying indel mutations.
 - Breed founder mice with confirmed mutations to wild-type mice to establish heterozygous
 (F1) and subsequently homozygous
 (F2) knockout lines.

Part 2: Fertility Phenotyping of DAZ2 KO Mice

A systematic pipeline is crucial for thoroughly evaluating the impact of DAZ2 knockout on male fertility.[12][13] This involves breeding trials, analysis of reproductive organs, and detailed assessment of sperm parameters. All experiments should include age-matched wild-type littermates as controls.[12]

Experimental Workflow: Male Fertility Phenotyping Pipeline









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